methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methodologies for synthesizing various heterocyclic compounds, demonstrating the versatility of pyrano[3,2-c]pyridine derivatives in organic synthesis. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different nucleophilic reagents has led to the formation of diverse heterocyclic derivatives, including pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine derivatives, showcasing the compound's role in facilitating the synthesis of complex molecular architectures (Harb et al., 1989).
Novel Antimicrobial and Anticancer Agents
The exploration of novel pyrazole derivatives, synthesized from related pyrano[3,2-c]pyridine carboxylates, has shown promising results in antimicrobial and anticancer activity screening. These derivatives represent a new frontier in the development of potential therapeutic agents, highlighting the compound's significance in medicinal chemistry research (Hafez et al., 2016).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Mechanism of Action
Target of Action
Similar compounds have been found to targetCB2 receptors and Janus kinases (JAKs) , which play crucial roles in cytokine-mediated signal transduction .
Mode of Action
Compounds with similar structures have been identified aspartial agonists at the CB2 receptor , suggesting that they may interact with these receptors to produce a response.
Biochemical Pathways
Compounds that target cb2 receptors and jaks are known to influence a variety of biochemical pathways, including those involved ininflammatory responses and cytokine-mediated signal transduction .
Result of Action
Similar compounds have shown promise as potential therapeutic agents for the treatment ofinflammatory and neuropathic pain .
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-7-5-11-13(16(22)21-7)12(9-4-3-8(18)6-10(9)19)14(15(20)25-11)17(23)24-2/h3-6,12H,20H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSTSQKPLJBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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